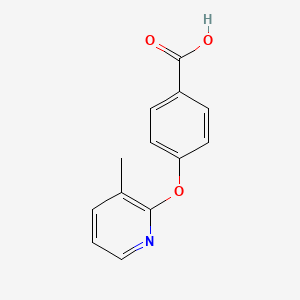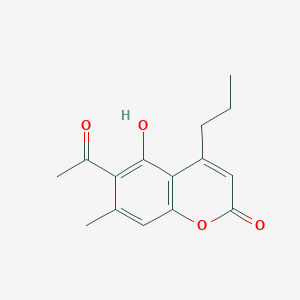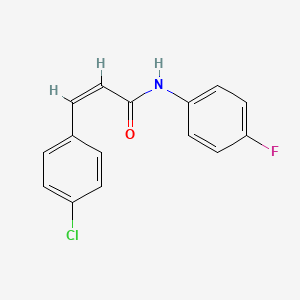
4-((3-Methylpyridin-2-yl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((3-Methylpyridin-2-yl)oxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Porosity
Porous Structures and Adsorption Properties : Tian et al. (2020) synthesized coordination polymers using 3-(3-methylpyridin-4-yl)benzoic acid with different metal ions, creating structures with varying porosity and adsorption properties. These structures are significant for applications in gas storage and separation (Tian et al., 2020).
Flexible Porous Coordination Polymers : In another study by Tian et al. (2020), isostructural porous coordination polymers were created using 3-(3-methylpyridin-4-yl)benzoic acid. These polymers exhibited distinct adsorption properties for propylene/propane mixtures, demonstrating their potential in gas separation processes (Tian et al., 2020).
Organic Synthesis and Structural Studies
Triorganostannyl Esters Synthesis : Tzimopoulos et al. (2010) reported on the synthesis of triorganostannyl esters of benzoic acids, which included a variant similar to 4-((3-Methylpyridin-2-yl)oxy)benzoic acid. These compounds are important for understanding the coordination and photophysical properties of metal-ligand complexes (Tzimopoulos et al., 2010).
Anti-Proliferative Agents Synthesis : Soni et al. (2015) developed a series of compounds using a related structure for potential anti-cancer applications. This research underscores the potential of benzoic acid derivatives in therapeutic drug development (Soni et al., 2015).
Metal Complex Formation and Characterization
Copper and Zinc Complexes for Luminescence Sensing : Zheng et al. (2021) created Zn(II) complexes with a compound structurally similar to this compound. These complexes have potential applications in luminescence sensing, particularly for detecting explosive substances like picric acid (Zheng et al., 2021).
Nickel and Zinc Complexes for Biological Activity : Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes using Schiff bases related to benzoic acids. These complexes exhibited significant biological activities, including antimicrobial and antioxidant properties, highlighting their potential in pharmaceutical applications (Kavitha & Reddy, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-methylpyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDVEYWHGIWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)


![N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)


![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2432208.png)

![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2432215.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)